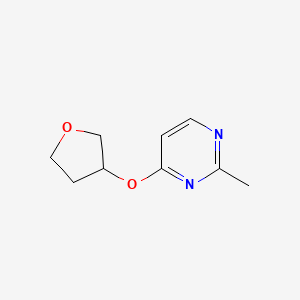

2-甲基-4-(氧杂环-3-氧基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Methyl-4-(oxolan-3-yloxy)pyrimidine” is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine . Pyrimidines are known to display a wide array of biological and pharmacological activities, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using computational tools . Quantum and chemical parameters can be calculated and the molecular electrostatic surface potential (MEP) can be studied, which predicts the highly electronic sites around the compounds .Chemical Reactions Analysis

Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by various factors. For instance, the electronic effect on the phenyl ring affects the activity, an electron-donating group (EDG) gives more activity .科学研究应用

结构分析和分子相互作用:

- 分析了相关化合物 O4-甲基胸苷的晶体结构,以了解其生物学特性,特别是甲基化对嘧啶碱基的影响。这项研究对于理解其诱变潜力和与鸟嘌呤的错配具有重要意义 (Brennan 等,1986).

除草剂开发:

- 包括 KIH-6127 在内的新除草剂的开发研究涉及该化合物的类似物的合成和构效分析。这些研究对于改进农业实践和开发更有效的除草剂至关重要 (Tamaru 等,1997).

生物活性化合物合成:

- 专注于合成生物活性杂环化合物(如 2-甲基-3-氯-9-羟基-4-氧代-4H-吡啶并[1,2-a]嘧啶盐酸盐)的研究突出了这些化合物在药物化学中的重要性 (Zhang 等,2013).

抗肿瘤应用:

- 合成一系列新型吡咯并[2,3-d]嘧啶作为靶向胸苷酸和嘌呤核苷酸生物合成的潜在非经典抗叶酸剂,表明它们可用于抗肿瘤治疗 (Liu 等,2015).

抗肿瘤药的双重酶抑制:

- 使用 N-¿2-氨基-4-甲基[(吡咯并[2,3-d]嘧啶-5-基)乙基]苯甲酰¿-L-谷氨酸等化合物,研究胸苷酸合酶和二氢叶酸还原酶的双重抑制剂,表明在抗肿瘤药物开发方面具有显着潜力 (Gangjee 等,2000).

修饰的 tRNA 的构象分析:

- 研究转录后修饰导致 tRNA 中特定嘧啶残基的构象刚性,对于理解 RNA 结构和功能至关重要 (Kawai 等,1992).

艾滋病的化学治疗:

- 研究将酰肼-腙部分与嘧啶骨架偶联的合成表明,在设计艾滋病化疗药物方面具有潜在应用 (Ajani 等,2019).

抗病毒特性:

- 发现具有显着抗病毒特性的 2-(3-烷氧基-1H-吡唑-1-基)嘧啶展示了这些化合物在治疗病毒感染中的潜力 (Munier-Lehmann 等,2015).

杀虫和抗菌潜力:

- 合成嘧啶连接的吡唑杂环化合物并评估其杀虫和抗菌潜力,突出了它们在害虫控制和感染管理中的相关性 (Deohate & Palaspagar,2020).

作用机制

Target of Action

Pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties . They have shown promising results in human microglia and neuronal cell models .

Mode of Action

Pyrimidine derivatives have been observed to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Pyrimidine derivatives have been associated with the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in neuroprotection and anti-inflammatory responses .

Result of Action

Pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have demonstrated significant anti-neuroinflammatory properties and promising neuroprotective activity .

安全和危害

未来方向

属性

IUPAC Name |

2-methyl-4-(oxolan-3-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-10-4-2-9(11-7)13-8-3-5-12-6-8/h2,4,8H,3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISCPUANRTVOOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N2-(benzo[d][1,3]dioxol-5-yl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B2474865.png)

![N-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2474868.png)

![1-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride](/img/structure/B2474870.png)

![N-[(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-yl]prop-2-enamide](/img/structure/B2474871.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B2474873.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2474878.png)